molecular formula C22H21N3O2 B2583791 5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide CAS No. 1171571-63-3

5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide

Cat. No.: B2583791
CAS No.: 1171571-63-3
M. Wt: 359.429
InChI Key: IXVVGZMPCCGING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a furan-2-carboxamide moiety via a methylene bridge. The benzimidazole ring is substituted with a methyl group at position 2, while the carboxamide nitrogen is bonded to a 4-methylbenzyl group.

Properties

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(4-methylphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)13-23-22(26)21-12-11-18(27-21)14-25-16(2)24-19-5-3-4-6-20(19)25/h3-12H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVVGZMPCCGING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on core scaffolds, substituents, physicochemical properties, and synthetic methodologies. Key findings are summarized below:

Table 1: Structural and Functional Comparison of Benzimidazole and Furan Carboxamide Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Method Biological Activity Reference
Target Compound Benzimidazole-furan carboxamide 2-methylbenzimidazole, 4-methylbenzyl Not reported Not specified Not reported N/A
2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (7d) Benzimidazole-carboxylic acid 5-chloro-2-hydroxyphenyl >300 Condensation Not specified
PZ1 () Benzimidazole-carboxamide Piperazine ethyl, 2-hydroxyphenyl 249–252 Amide coupling Not specified
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide (3) Benzimidazole-carboxamide 3,4-dimethoxyphenyl, 4-methoxyphenyl, propyl Not reported One-pot reductive cyclization Not specified
5-Nitro-N-phenylfuran-2-carboxamide (2A) Furan carboxamide Phenyl, 5-nitro 178–180 Acid-amine coupling Diuretic (urea transport)
A6 () Benzimidazole-indole hybrid Chlorobenzoyl, methoxy, methyl, fluoro Not reported Solid-phase synthesis HDAC/COX dual inhibitor
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)formamide (44) Benzimidazole-formamide Formamide, 3-benzyl Not reported Acylation IDO1 inhibitor (preclinical)

Key Findings:

Structural Variations and Physicochemical Properties: The target compound’s 2-methylbenzimidazole and 4-methylbenzyl substituents enhance lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 7d, 3), which exhibit higher melting points (>300°C) due to hydrogen bonding .

Synthetic Methodologies: The one-pot reductive cyclization method () using sodium dithionite offers high efficiency for benzimidazole-carboxamide synthesis, contrasting with the solid-phase approach for HDAC inhibitors (), which enables parallel synthesis but requires specialized resins .

Biological Activity Trends :

  • Benzimidazole-carboxamides with polar substituents (e.g., hydroxyl, methoxy) are often associated with enzyme inhibition (e.g., COX/HDAC in ), while furan carboxamides () target urea transport as diuretics .
  • The 4-methylbenzyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., piperazine ethyl in PZ1) .

Contradictions and Gaps: While benzimidazole derivatives in show IDO1 inhibition, their formamide and cyanophenyl substituents differ significantly from the target’s carboxamide and furan groups, highlighting the sensitivity of bioactivity to minor structural changes . No direct data on the target compound’s solubility, toxicity, or in vivo efficacy are available, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.